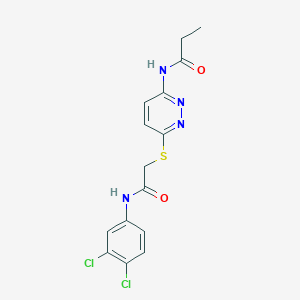
5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Esters, including 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, are typically produced by an esterification process. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
The molecular formula of this compound is C8H8ClNO3 . Its molecular weight is 201.61 .Chemical Reactions Analysis
As an ester, this compound can undergo a variety of chemical reactions. For instance, esters can be hydrolyzed to produce alcohols and carboxylic acids .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique
Synthesis of Haptens for Antibody Production
The synthesis of haptens involving the use of derivatives similar to 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, such as 2-(2-chloro-5-methyl-1,3,2-dioxaphosphorinan-5-yl)methoxyacetic acid methyl ester, demonstrates their utility in creating organophosphate pesticide haptens. These haptens are then conjugated to proteins to produce polyclonal sera, which are instrumental in the detection and quantification of pesticides, showcasing the compound's relevance in environmental monitoring and public health (ten Hoeve et al., 1997).
Novel Alkaloid Synthesis
The compound has been utilized in the synthesis of new alkaloid structures, such as 2-methoxyonychine alkaloids. By condensing β-aminocinnamic acid esters with 3-chloro-2-methoxy-crotonaldehyde, researchers were able to access a variety of 2-phenyl-5-methoxy-4-methylnicotinic acid esters, which upon cyclization yielded 2-methoxyonychines, including substances like oxylopidine. This application underlines the compound's importance in expanding the diversity of synthetic alkaloids, which could have implications for pharmaceutical development (Achenbach & Schwinn, 1994).
Drug Synthesis and Biological Activity
In the realm of medicinal chemistry, derivatives of this compound have been involved in the synthesis of bioactive molecules. An example is the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, which exhibited a synergistic effect with Temozolomid in brain tumor chemotherapy. Such research highlights the compound's potential as a precursor in the synthesis of bioactive molecules that could lead to new therapeutic agents (Kletskov et al., 2018).
Mécanisme D'action
Target of Action
It’s structurally similar to methyl nicotinate, which is known to act as a rubefacient, thought to involve peripheral vasodilation .
Mode of Action
Methyl nicotinate, a structurally similar compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
The structurally similar compound, methyl nicotinate, is known to induce vasodilation of the peripheral blood capillaries .
Result of Action
Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application, which can provide relief from muscle and joint pain .
Propriétés
IUPAC Name |
methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVAQFVFQJGTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)


![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)






![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)
